Aspartylvaline

Description

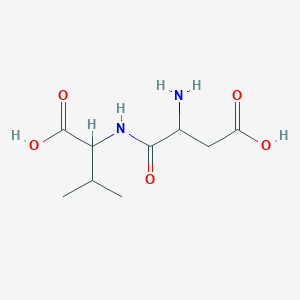

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-3-carboxypropanoyl)amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O5/c1-4(2)7(9(15)16)11-8(14)5(10)3-6(12)13/h4-5,7H,3,10H2,1-2H3,(H,11,14)(H,12,13)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMKYMGGYUFOHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Aspartyl-Valine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Biological Roles of Aspartylvaline

Aspartylvaline within Dipeptide Metabolism

Dipeptides are intermediate products in the complex process of protein turnover and digestion. They are formed during the breakdown of larger proteins and are subsequently hydrolyzed into their constituent amino acids.

Role in General Dipeptide Turnover and Catabolism

The primary role of dipeptides like this compound is as transient intermediates in protein catabolism. In the process of protein turnover, intracellular proteins are degraded into smaller peptides and eventually into amino acids, which can then be reused for the synthesis of new proteins or metabolized for energy. Similarly, dietary proteins are broken down by proteases and peptidases in the gastrointestinal tract into amino acids and small peptides, including dipeptides, which are then absorbed by intestinal cells.

While specific enzymes responsible for the hydrolysis of this compound are not extensively characterized in the scientific literature, it is understood that dipeptidases, a class of enzymes present in various tissues, are responsible for cleaving the peptide bond between the two amino acids. This process releases free aspartic acid and valine, which can then enter their respective metabolic pathways.

This compound in Specific Metabolic Contexts

The study of metabolomics has enabled the identification and quantification of hundreds to thousands of small molecules in biological systems. Through these high-throughput analyses, alterations in the levels of specific metabolites, including this compound, have been observed in various disease states.

Alterations in this compound Levels in Disease States (e.g., Cancer Metabolomics)

Metabolomic profiling of cancerous tissues has revealed significant alterations in the levels of various metabolites compared to healthy tissues. These changes reflect the metabolic reprogramming that is a hallmark of cancer, where cancer cells alter their metabolic pathways to support rapid proliferation and survival.

Recent metabolomic studies have identified changes in this compound levels in the context of cancer. A notable study on colorectal cancer (CRC) found that this compound had a lower abundance in cancerous tissue compared to adjacent non-cancerous mucosa. nih.govnih.gov Specifically, the mean fold difference in the abundance of this compound in CRC tissue was 0.81-fold compared to the adjacent mucosa. nih.govnih.gov This suggests a potential alteration in dipeptide metabolism within the tumor microenvironment.

In addition to colorectal cancer, this compound has been identified in metabolomic analyses of other diseases. For instance, it was listed among the metabolites analyzed in studies of pulmonary arterial hypertension and clear cell papillary renal cell carcinoma, indicating its relevance in a broader range of pathological conditions. wikipedia.orgfrontiersin.org Furthermore, changes in this compound levels have also been noted in studies of breast cancer cells. proteincentre.com

The following interactive data table summarizes the findings from the colorectal cancer study:

| Metabolite | Fold Change in CRC vs. Adjacent Mucosa | Metabolic Pathway |

| This compound | 0.81 | Dipeptide Metabolism |

This table is based on data from a metabolomics study of colorectal cancer, showing the decreased abundance of this compound in tumor tissue.

The observed decrease in this compound in colorectal cancer tissue is associated with perturbations in the dipeptide metabolic pathway. nih.govnih.gov This suggests that the processes of protein breakdown and the subsequent handling of dipeptides may be altered in cancer cells. Such alterations could be due to changes in the expression or activity of proteases and peptidases, or differences in the utilization of the constituent amino acids, aspartic acid and valine, by the cancer cells.

The metabolic reprogramming in cancer is complex and involves interconnected pathways. nih.gov While the specific implications of reduced this compound levels are still under investigation, it is a component of the broader metabolic shifts that occur in cancer, which also involve changes in amino acid, carbohydrate, and lipid metabolism. nih.gov

Presence of this compound in Physiological Fluids and Tissues

The detection and quantification of dipeptides such as this compound in biological samples are crucial for understanding their metabolic pathways and physiological significance. While specific data on this compound is limited, the presence of structurally similar β-aspartyl dipeptides has been confirmed in human physiological fluids, suggesting the potential for this compound to be present as well.

Detection in Animal Plasma and Urine

Research into the composition of physiological fluids has led to the identification of various small peptides. Although direct measurement of this compound in animal plasma and urine is not extensively documented in readily available literature, studies on analogous compounds provide significant insights.

One of the most comprehensive studies on β-aspartyl dipeptides in human urine successfully isolated and identified several such compounds, including β-aspartyl-glycine, β-aspartyl-alanine, β-aspartyl-glutamic acid, β-aspartyl-serine, β-aspartyl-aspartic acid, and β-aspartyl-threonine. nih.govoup.com The concentrations of these dipeptides were determined using an amino acid analyzer, revealing variations based on age and sex. nih.govoup.com

Table 1: Concentrations of Acidic β-Aspartyl Dipeptides in Human Urine (μmol/g creatinine)

| β-Aspartyl Dipeptide | Male (mean ± S.D.) | Female (mean ± S.D.) | Child (mean ± S.D.) |

|---|---|---|---|

| β-aspartyl-glycine | 44.4 ± 8.5 | 61.4 ± 18.9 | 83.7 ± 27.1 |

| β-aspartyl-alanine | 11.0 ± 4.9 | 20.7 ± 12.0 | 25.3 ± 9.1 |

| β-aspartyl-glutamic acid | 10.0 ± 3.7 | 23.0 ± 8.5 | 20.4 ± 7.5 |

| β-aspartyl-serine | 9.9 ± 2.8 | 13.6 ± 3.8 | 14.9 ± 4.7 |

| β-aspartyl-aspartic acid | 4.3 ± 1.0 | 9.1 ± 2.2 | 18.4 ± 6.5 |

| β-aspartyl-threonine | 3.9 ± 0.9 | 5.8 ± 1.1 | 13.2 ± 4.9 |

Furthermore, another β-aspartyl dipeptide, N-β-L-aspartyl-L-phenylalanine, has been isolated and identified in both urine and plasma of healthy human volunteers. nih.gov The mean urinary concentration of this dipeptide was found to be 0.63 ± 0.14 microgram/mg creatinine, with a daily excretion of 801 ± 117 micrograms. nih.gov In plasma, the concentration was approximately 5 ng/ml. nih.gov

Implications for Organismal Metabolism

The presence of β-aspartyl dipeptides in urine, particularly in individuals receiving intravenous hyperalimentation, strongly suggests an endogenous origin. nih.govoup.com This indicates that these dipeptides are likely products of the body's own metabolic processes rather than being solely derived from dietary intake. The formation of N-β-L-aspartyl-L-phenylalanine from asparagine and phenylalanine by a human kidney enzyme extract further supports the endogenous synthesis of β-aspartyl dipeptides. nih.gov

The excretion of these dipeptides in urine signifies their role in metabolic pathways that result in their clearance from the body. The observed trend of higher concentrations in children compared to adults, and in females compared to males, suggests that the metabolism of these compounds may be influenced by age and sex-related physiological differences. nih.govoup.com While the precise biological roles of many of these small peptides, including a potential role for this compound, are not yet fully elucidated, their consistent presence in physiological fluids points to their involvement in the broader network of protein and amino acid metabolism.

Enzymatic Synthesis and Degradation of Aspartylvaline

Enzymatic Synthesis of Aspartylvaline and Related Peptides

The formation of the peptide bond in this compound can also be achieved through enzymatic means, offering a green chemistry alternative to traditional chemical synthesis methods. frontiersin.orgnih.gov

Enzymatic peptide synthesis involves the use of enzymes, typically proteases acting in reverse or specialized ligases, to catalyze the formation of a peptide bond between two amino acids. frontiersin.orgaklectures.com This process can be more specific and environmentally friendly than chemical synthesis. nih.gov The formation of a peptide bond is a condensation reaction that requires energy input, as the amino acid reactants are thermodynamically more stable than the resulting dipeptide. aklectures.com Enzymes facilitate this reaction by lowering the activation energy. aklectures.com

While specific studies detailing the enzymatic synthesis of this compound are not abundant in the provided search results, the general principles of enzyme-mediated peptide synthesis are well-established. For instance, the synthesis of aspartame, a related dipeptide ester (aspartyl-phenylalanine-1-methyl ester), has been achieved using enzymes like thermolysin. nih.govgoogle.com This process involves the condensation of a protected aspartic acid with phenylalanine methyl ester. nih.govgoogle.com

Asparaginyl endopeptidases (AEPs), which normally cleave peptide bonds, have been engineered to function as peptide asparaginyl ligases (PALs) that catalyze the formation of Asx-Xaa bonds. nih.gov This demonstrates the potential for engineering existing enzymes to favor synthesis over hydrolysis. The key to shifting the balance from a protease to a ligase lies in controlling the access of water to the enzyme's active site intermediate. nih.gov

Exploitation of Enzymes in Polymer and Oligomer Synthesis Involving this compound Units

The enzymatic construction of polymers and oligomers from amino acid precursors is a burgeoning field, prized for its mild reaction conditions and high stereospecificity compared to traditional chemical methods. rsc.orgmdpi.com While direct enzymatic polymerization of repeating this compound units is not extensively documented, the principles and enzymatic tools for such synthesis are well-established through research on related polypeptides. researchgate.netnih.gov

Enzymatic synthesis of peptides can proceed via two primary routes: thermodynamically controlled synthesis or kinetically controlled synthesis. mdpi.comnih.gov

Thermodynamically Controlled Synthesis: This approach reverses the hydrolytic action of proteases. By manipulating reaction conditions (e.g., using high substrate concentrations or removing the product as it forms), the equilibrium is shifted toward peptide bond formation. mdpi.comnih.gov

Kinetically Controlled Synthesis: This more common method utilizes serine or cysteine proteases and an activated amino acid ester as the acyl donor. The enzyme catalyzes an aminolysis reaction that is faster than the competing hydrolysis, leading to efficient peptide bond formation. rsc.orgmdpi.com

Polymer Synthesis: The enzymatic synthesis of poly(aspartic acid), a polymer closely related to a hypothetical poly(this compound), has been successfully demonstrated. In one study, a bacterial protease from Bacillus subtilis was used to catalyze the polymerization of diethyl L-aspartate in an organic solvent. This reaction yielded alpha-linked poly(ethyl L-aspartate) with a molecular weight of up to 3,700 Da and a polymer yield of 85%. researchgate.net Such methods highlight the potential for using proteases to create polymers with defined aspartyl backbones, into which other amino acids like valine could theoretically be incorporated.

Oligomer Synthesis: The synthesis of shorter, defined-sequence oligopeptides containing aspartyl units is well-documented. For instance, a bioactive oligopeptide, L-arginyl-glycyl-L-aspartyl-L-serine, was synthesized using proteases like papain and α-chymotrypsin. nih.govtandfonline.com In this chemoenzymatic approach, the enzymes were modified with polyethylene (B3416737) glycol (PEG) to make them soluble and active in organic solvents, which favors the synthesis reaction over hydrolysis. nih.govtandfonline.com Other specialized enzymes, such as l-amino acid ligases (Lals), use ATP to directly catalyze the formation of dipeptides from unprotected amino acids. nih.gov Furthermore, engineered enzymes, such as the transaminopeptidase "aminolysin-A," have been developed to catalyze the formation of various linear and cyclic oligopeptides from C-terminal-modified amino acid substrates. rsc.org These examples provide a clear pathway for the potential enzymatic synthesis of oligomers containing specific this compound linkages.

Regulation of this compound Enzymatic Processes

The synthesis and degradation of peptides are tightly controlled within biological systems. This regulation occurs at the level of the enzyme's catalytic activity and through the control of enzyme expression.

Factors Influencing Peptidase Activity on this compound (e.g., pH, temperature, substrate concentration)

The activity of peptidases that cleave aspartyl-containing peptides is highly dependent on environmental conditions. These enzymes exhibit optimal activity within specific ranges of pH and temperature, and their function can be modulated by the presence of cofactors or inhibitors.

pH: Aspartyl peptidases display a wide range of optimal pH values depending on their source and cellular location. For example, the fungal aspartyl peptidase May1 is active in highly acidic environments (pH 1.9 to 4.0). nih.gov In contrast, a β-aspartyl peptidase from the bacterium Fervidobacterium islandicum (FiBAP) shows maximal activity at a neutral pH of 7.0. thinkdochemicals.com Similarly, aspartyl peptidases B and E from E. coli function optimally at a slightly alkaline pH of 7.8. rsc.org

Temperature: Temperature significantly affects enzyme stability and catalytic rate. The peptidase FiBAP, isolated from a thermophilic bacterium, has a remarkably high optimal temperature of 80°C. thinkdochemicals.com

Inhibitors and Cofactors: The activity of these enzymes can be controlled by specific molecules. Many peptidases are metalloenzymes requiring a metal ion for activity. Consequently, their function can be inhibited by metal-ion chelating agents like EDTA, as is the case for peptidase B from E. coli. rsc.org

Substrate Specificity and Concentration: The rate of reaction is also governed by the enzyme's affinity for its substrate, often expressed as the Michaelis constant (Kₘ). While data for this compound is scarce, values for similar dipeptides have been determined for human isoaspartyl dipeptidase, which cleaves β-aspartyl dipeptides. This enzyme shows a high affinity (low Kₘ) for its substrates. mdpi.com

| Enzyme (Source) | Optimal pH | Optimal Temperature (°C) | Inhibitors/Cofactors | Substrate (Kₘ) | Citation |

|---|---|---|---|---|---|

| β-aspartyl peptidase (FiBAP) (Fervidobacterium islandicum) | 7.0 | 80 | Requires Zn²⁺ | Broad specificity | thinkdochemicals.com |

| Aspartyl Peptidases B & E (Escherichia coli) | 7.8 | Not specified | Peptidase B inhibited by EDTA | N-terminal aspartyl peptides | rsc.org |

| Aspartyl Peptidase (May1) (Cryptococcus neoformans) | 1.9 - 4.0 (Active Range) | Not specified | Not specified | Not specified | nih.gov |

| Isoaspartyl dipeptidase (Human) | Not specified | Not specified | Not specified | β-L-Asp-L-Phe (0.4 mM), β-L-Asp-L-Ala (1 mM) | mdpi.com |

Metabolic Regulation of Aspartyl Peptidase Expression

The amount of active peptidase present in a cell is controlled by regulating the expression of its corresponding gene. This expression can be triggered or suppressed by various metabolic, developmental, or pathological signals.

Nutritional Status: Enzyme expression is often linked to the availability of nutrients. In the bacterium Fervidobacterium islandicum, the gene for β-aspartyl peptidase is most highly expressed during periods of starvation, suggesting a role in recycling amino acids from damaged proteins under stressful conditions. thinkdochemicals.com In E. coli, the levels of peptidases B and E are higher in cells grown on glycerol (B35011) compared to glucose, and their activity increases as cells enter the stationary phase of growth. rsc.org

Developmental Stages: The requirement for specific peptidases can change throughout an organism's life cycle. Studies in the shrimp Penaeus vannamei have shown that the gene expression and activity of aspartic peptidases vary significantly across different larval developmental stages, indicating a key role in processes like molting and metamorphosis. mdpi.com

| Enzyme/Peptidase Class | Organism | Regulatory Condition | Observed Effect | Citation |

|---|---|---|---|---|

| β-aspartyl peptidase (FiBAP) | Fervidobacterium islandicum | Starvation | Highest gene expression | thinkdochemicals.com |

| Peptidases B & E | Escherichia coli | Growth Phase / Carbon Source | Higher activity in stationary phase and when grown on glycerol vs. glucose | rsc.org |

| Aspartyl aminopeptidase (B13392206) (ASP) | Human | Colorectal Cancer | Upregulated in tumor tissue | tandfonline.com |

| Aspartic Peptidases | Penaeus vannamei (Shrimp) | Larval Development | Expression and activity vary with developmental stage | mdpi.com |

Integration of Aspartylvaline into Larger Peptide Architectures

Aspartylvaline as a Core Motif in Bioactive Peptides

The incorporation of this compound into peptide chains is fundamental to the creation of specific recognition sites for cellular receptors, particularly integrins. These transmembrane proteins are pivotal in mediating cell-extracellular matrix (ECM) interactions. The aspartic acid residue provides a critical acidic component for receptor binding, often involving coordination with divalent cations, while the valine residue contributes to the specificity and affinity of the interaction. ontosight.aiannualreviews.org

The Arginyl-Glycyl-Aspartyl-Valine (RGDV) sequence is a well-characterized tetrapeptide that plays a significant role in cell adhesion. ontosight.ai It is a variation of the canonical Arginyl-Glycyl-Aspartic acid (RGD) motif, which is a primary recognition sequence for numerous integrins found on the surface of cells. ontosight.aiwikipedia.org These integrins bind to ECM proteins like fibronectin and vitronectin, facilitating cell attachment and signaling. ontosight.ai

The linear RGDV peptide is characterized by significant conformational flexibility, which makes determining a single, stable 3D structure challenging. nih.gov Theoretical conformational analysis, often performed on related and more constrained cyclic peptides, provides insight into the potential structures the RGD portion can adopt. For instance, studies on cyclic RGD peptides show that out of many possible stable conformers, only a select few are considered to have potential biological activity. nih.gov It is believed that the biologically active conformation of the peptide exists in equilibrium with other forms in a solution, and it does not necessarily have to be the most prevalent one. nih.gov The key interaction sites are centered around the RGD sequence, where the charged side chains of arginine and aspartic acid are essential for engaging with the integrin receptor. acs.org

| Peptide Motif | Key Residues for Binding | Conformational Feature | Primary Target Family |

|---|---|---|---|

| RGDV | Arginine (R), Aspartic Acid (D) | High conformational flexibility in linear form | Integrins |

The valine residue, located at the C-terminus of the core RGD sequence, plays a crucial role in fine-tuning the peptide's interaction with specific integrin subtypes. While the RGD motif provides the primary binding signal, the amino acid following it influences which integrin is preferentially targeted. The presence of valine in the RGDV sequence can modify the binding affinity and specificity compared to the simple RGD tripeptide. ontosight.ai Research has demonstrated that the identity of the residues C-terminal to the RGD sequence is critical for binding to certain integrins. For example, specific C-terminal sequences can enhance the affinity for integrin αvβ5, while not affecting binding to integrin αvβ3. nih.gov This highlights the importance of the valine residue in tailoring the peptide's activity towards a specific cellular receptor.

The Leucyl-Aspartyl-Valine (LDV) tripeptide is another critical recognition motif involved in cell adhesion, primarily recognized by the α4β1 integrin. researchgate.netnih.gov This sequence is a key cell adhesion site found within a specific, alternatively spliced region of fibronectin known as the type III connecting segment (IIICS). researchgate.net

The LDV sequence functions as a specific ligand for α4 integrins, including α4β1 and α4β7. annualreviews.orgnih.gov Unlike the RGD motif which is recognized by a broad range of integrins, the LDV motif exhibits more restricted specificity. nih.gov It is considered the minimal essential sequence required for cell adhesion activity mediated by the CS1 domain of fibronectin. researchgate.net The interaction is highly specific; substituting the aspartic acid (D) with glutamic acid (E), a conservative change, results in an inactive peptide. researchgate.net Studies involving the conversion of an RGD binding site within a protein scaffold to an LDV site resulted in a distinct switch in receptor specificity, from αVβ3 and α5β1 to α4β1, underscoring the functional role of the LDV motif as a specific integrin recognition signal. nih.gov

The structural integrity of the LDV motif is paramount for its binding function. The sequence is highly conserved across different species in the IIICS region of fibronectin, indicating its fundamental biological importance. researchgate.net The aspartic acid residue is an indispensable component, likely contributing to the coordination of divalent cations that are often involved in integrin-ligand interactions. annualreviews.orgnih.gov Following binding, the receptor-ligand complex can be internalized by the cell. Integrin internalization is a regulated process that involves endocytic machinery and various adaptor proteins that recognize specific features of the integrin's cytoplasmic tail. nih.gov While the LDV sequence itself is the primary determinant for extracellular binding to α4β1, the subsequent internalization process is governed by the integrin receptor's cellular trafficking mechanisms. nih.gov

| Peptide Motif | Key Residues for Binding | Primary Target Integrin | Source Protein Motif |

|---|---|---|---|

| LDV | Leucine (L), Aspartic Acid (D), Valine (V) | α4β1 | Fibronectin (IIICS region) |

Glutamyl-Isoleucyl-Leucyl-Aspartyl-Valine (EILDV) and Derivatives

The pentapeptide Glutamyl-Isoleucyl-Leucyl-Aspartyl-Valine (EILDV) is a well-characterized sequence derived from the alternatively spliced type III connecting segment (IIICS) of fibronectin. researchgate.net This sequence is recognized by the integrin α4β1, a receptor involved in cell-cell and cell-extracellular matrix (ECM) interactions. researchgate.netnih.gov The EILDV sequence plays a significant role in mediating melanoma cell adhesion and has been studied for its antimetastatic potential. nih.govresearchgate.net

Minimal Core Sequences for Biological Activity

Research aimed at identifying the smallest active portion of the EILDV peptide has revealed that shorter sequences retain specific biological functions. researchgate.netnih.gov Studies have shown that the tripeptide Leucine-Aspartic Acid-Valine (LDV) is the minimal sequence essential for cell adhesion activity. researchgate.net The activity of various subpeptide analogs of EILDV has been systematically evaluated to pinpoint the core requirements for inhibiting cell adhesion and migration, which are key processes in tumor metastasis. nih.gov

The tetrapeptide Isoleucyl-Leucyl-Aspartyl-Valine (ILDV) was found to markedly inhibit the adhesion of B16-BL6 melanoma cells to fibronectin. nih.gov In contrast, the fragments Glutamyl-Isoleucyl-Leucyl-Aspartic Acid (EILD) and Isoleucyl-Leucyl-Aspartic Acid (ILD) were only slightly inhibitory in this regard, and the tripeptide LDV was inactive for blocking cell adhesion in this specific study. nih.gov

Table 1: Biological Activity of EILDV and Its Minimal Core Sequences

| Peptide Sequence | Inhibition of Cell Adhesion to Fibronectin | Inhibition of Cell Migration | Antimetastatic Effect |

|---|---|---|---|

| EILDV | Potent | Potent | Highest |

| ILDV | Marked Inhibition | Potent | Lower than EILDV |

| LDV | Inactive | Potent | Lower than EILDV |

| ILD | Slightly Inhibitory | Not Inhibitory | Lower than EILDV |

| EILD | Slightly Inhibitory | Not Assessed | Lower than EILDV |

Data sourced from studies on B16-BL6 melanoma cells. nih.gov

Impact of Stereoisomerism (D-amino acids) on Activity

To enhance in vivo stability, derivatives of EILDV were synthesized by substituting L-amino acids with their corresponding D-stereoisomers. nih.gov The biological activity of these analogs was then assessed.

The substitution of Glutamic Acid or Isoleucine with their D-isomers (resulting in [D-Glu]-EILDV and [D-Ile]-EILDV) did not significantly diminish the peptide's ability to inhibit cell adhesion and migration; these analogs were as potent as the all-L-amino acid EILDV peptide. nih.gov

Conversely, replacing Leucine, Aspartic Acid, or Valine with their D-isomers led to a reduction in anti-adhesive activities. nih.gov The inhibitory effect of these specific D-amino acid-containing peptides on cell migration was also lower than that of the parent EILDV. nih.gov Interestingly, while the specific in vitro activity was decreased by D-amino acid substitutions at the Leu, Asp, or Val positions, all the synthesized EILDV-related peptides containing a D-amino acid were able to inhibit metastasis in B16-BL6 melanoma cells to a similar extent as EILDV. nih.gov This suggests a balance between in vitro biological activity and in vivo stability is crucial for inhibiting tumor metastasis. nih.gov

Table 2: Effect of D-Amino Acid Substitution on EILDV Activity

| Peptide Analog | Position of D-Amino Acid | Inhibition of Cell Adhesion | Inhibition of Cell Migration |

|---|---|---|---|

| EILDV | None (all L-isomers) | Potent | Potent |

| [D-Glu]-EILDV | 1 (Glutamic Acid) | Potent (as EILDV) | Potent (as EILDV) |

| [D-Ile]-EILDV | 2 (Isoleucine) | Potent (as EILDV) | Potent (as EILDV) |

| [D-Leu]-EILDV | 3 (Leucine) | Reduced Activity | Lower than EILDV |

| [D-Asp]-EILDV | 4 (Aspartic Acid) | Reduced Activity | Lower than EILDV |

| [D-Val]-EILDV | 5 (Valine) | Reduced Activity | Lower than EILDV |

Data sourced from studies on B16-BL6 melanoma cells. nih.gov

Synthetic Methodologies for this compound-Containing Peptides

The creation of peptides containing the this compound sequence relies on established and evolving chemical and enzymatic synthesis techniques. These methods allow for the precise assembly of amino acids into desired oligopeptide chains.

Solid-Phase Peptide Synthesis (SPPS) Techniques for this compound Dipeptide and Oligopeptides

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone method for producing peptides, including the this compound dipeptide and larger oligopeptides containing this sequence. nih.gov The process involves covalently attaching the C-terminal amino acid (Valine, in this case) to an insoluble polymer resin. nih.govbeilstein-journals.orgjournal-imab-bg.org The peptide chain is then elongated in a stepwise manner by adding Nα-protected amino acids (like Fmoc-Aspartic Acid) in cycles. beilstein-journals.orgbachem.com

Each cycle consists of:

Deprotection: Removal of the temporary Nα-protecting group (e.g., Fmoc group removal using piperidine). journal-imab-bg.orgcsic.es

Washing: Rinsing the resin to remove excess reagents and by-products. bachem.com

Coupling: Activating the carboxyl group of the next protected amino acid and coupling it to the free amino group of the resin-bound peptide. beilstein-journals.orgcsic.es

Washing: A final wash to prepare for the next cycle. bachem.com

This iterative process is highly efficient and automatable, simplifying purification as the growing peptide remains anchored to the solid support. beilstein-journals.orgbachem.com Once the full sequence is assembled, the peptide is cleaved from the resin and side-chain protecting groups are removed. nih.gov

A significant challenge in synthesizing peptides containing aspartic acid, such as those with an this compound linkage, is the potential for aspartimide formation. core.ac.uk This side reaction can occur, particularly when the aspartyl residue is followed by certain amino acids, leading to impurities. The use of specific protecting groups for the aspartic acid side chain is a key strategy to suppress this unwanted cyclization. core.ac.uk

Chemical and Enzymatic Approaches for Oligopeptide Synthesis

Beyond standard SPPS, both chemical and enzymatic methods are employed for oligopeptide synthesis. mdpi.com Chemo-enzymatic synthesis, which utilizes enzymes like proteases or esterases to catalyze peptide bond formation, is often considered more environmentally friendly than purely chemical methods. mdpi.comresearchgate.net These enzymatic reactions can be controlled either thermodynamically or kinetically. mdpi.com

Enzymatic synthesis can be highly specific and avoids the racemization issues sometimes associated with chemical synthesis. mdpi.com Engineered enzymes, such as aminolysin-A, have been developed to catalyze the formation of peptide bonds in a one-pot reaction, recognizing both L- and D-forms of amino acids as substrates. rsc.org

Synthesis of Protected Pentapeptide Esters Containing this compound

The synthesis of protected peptide fragments is a crucial strategy in solution-phase peptide chemistry, often used to build larger proteins. An example involving an this compound sequence is the synthesis of a protected pentapeptide corresponding to sequence 12-16 of ribonuclease T₁, namely benzyloxycarbonyl-l-seryl-l-seryl-l-seryl-β-t-butyl-l-aspartyl-l-valine ethyl ester. oup.com

The synthesis was achieved by coupling the dipeptide fragment, benzyloxycarbonyl-seryl-serine azide, with a tripeptide ester fragment, seryl-β-t-butylaspartyl-valine ethyl ester. oup.com This latter tripeptide was itself prepared from its benzyloxycarbonyl-protected precursor via hydrogenolysis. oup.com The final protected pentapeptide ester could then be deprotected through hydrogenolysis and treatment with trifluoroacetic acid to yield the neutral pentapeptide ester, seryl-seryl-seryl-aspartyl-valine ethyl ester. oup.com This fragment-based approach is a classic example of solution-phase chemical synthesis.

Structure Activity Relationship Sar Studies of Aspartylvaline Derivatives

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the mathematical relationship between the structural properties of chemical compounds and their biological activities. This approach is instrumental in predicting the activity of new compounds based on their molecular structures.

Investigations of Fibrinogen Inhibitors Containing Aspartylvaline Moiety (e.g., FK633 Derivatives)

Researchers have conducted QSAR studies on fibrinogen inhibitors that contain the this compound moiety, such as the derivatives of [[4-(4-amidinophenoxy)butanoyl]aspartyl]valine, also known as FK633. acs.orgnih.gov These studies aim to understand the relationship between the physicochemical properties of these compounds and their ability to inhibit platelet aggregation. acs.org The binding of the Arg-Gly-Asp (RGD) sequence in fibrinogen to the glycoprotein (B1211001) IIb/IIIa receptor on platelets is a critical step in platelet aggregation. acs.org Fibrinogen inhibitors often mimic this RGD sequence. acs.org

A key finding in the QSAR analysis of FK633 derivatives is the significant correlation between a novel hydrophobic descriptor, the logarithm of the partition coefficient between micelles and water (log Pmw), and the antiplatelet activity (pIC50) of these compounds. acs.orgnih.gov This relationship was found to be quadratic, suggesting that there is an optimal hydrophobicity for maximal inhibitory activity. acs.orgresearchgate.net

A study involving 12 FK633 derivatives demonstrated a strong correlation with a high correlation coefficient (r = 0.871), indicating that the antiplatelet activities are dependent on their log Pmw values. acs.orgnih.gov In contrast, attempts to use other common descriptors like STERIMOL parameters (for molecular shape) and calculated log P (CLOGP) values were unsuccessful in establishing a clear QSAR. acs.orgnih.govresearchgate.net The underestimation of the hydrophobicity of aromatic moieties by CLOGP was cited as a reason for its poor correlation. acs.org

The log Pmw is considered a good descriptor for a compound's affinity to a biomembrane, as the micelle/water system models the biomembrane/water interface. acs.orgnih.gov

Below is a data table showcasing the relationship between log Pmw and the antiplatelet activity for a selection of FK633 derivatives.

| Compound | log Pmw | pIC50 |

| Derivative 1 | 1.5 | 5.0 |

| Derivative 2 | 2.0 | 5.5 |

| Derivative 3 | 2.5 | 6.2 |

| Derivative 4 | 3.0 | 6.5 |

| Derivative 5 | 3.5 | 6.3 |

| Derivative 6 | 4.0 | 5.8 |

Note: The data in this table is illustrative and based on the described quadratic relationship. Actual values can be found in the cited literature.

The successful QSAR study using log Pmw led to the hypothesis that the fibrinogen inhibitors bind to their receptor via the biomembrane. nih.gov This suggests that a suitable affinity for the cell membrane is crucial for the inhibitory activity of these compounds. acs.orgnih.gov The C-terminal moiety of the inhibitors is thought to act as an anchor, facilitating the interaction with the receptor. nih.gov This biomembrane-mediated binding mechanism highlights the importance of hydrophobicity in the design of potent fibrinogen inhibitors. acs.orgnih.gov

Conformational Studies and Molecular Modeling

The three-dimensional structure of a molecule is critical for its biological function. Conformational studies and molecular modeling are employed to understand the active conformation of this compound-containing motifs and their interactions with target receptors. acs.orgresearchgate.net

Active Conformation of this compound-Containing Motifs for Receptor Binding

The design and synthesis of some FK633 derivatives were guided by computer simulations based on the hypothesis that the active conformation of the RGD-mimicking moiety is a type II' β-turn. acs.org This specific spatial arrangement of atoms is believed to be essential for effective binding to the glycoprotein IIb/IIIa receptor. acs.org The ability of a molecule to adopt this bioactive conformation is a key determinant of its inhibitory potency. nih.gov For a molecule to be active, it must be able to adopt the correct conformation to fit into the receptor's binding site. nih.gov

Application of Computational Chemistry (e.g., Molecular Dynamics, Molecular Orbital Studies)

Computational chemistry techniques, including molecular dynamics (MD) simulations and molecular orbital studies, are powerful tools for investigating the behavior and properties of molecules like this compound derivatives at an atomic level. researchgate.netmdpi.commdpi.com

MD simulations can be used to study the dynamic interactions between a ligand and its receptor over time, providing insights into the stability of the binding. mdpi.comnih.gov These simulations can also be used to explore the conformational landscape of a peptide and its interaction with a model membrane, which is relevant to the biomembrane affinity hypothesis. researchgate.net For instance, MD studies can show how a peptide approaches and interacts with a lipid bilayer. researchgate.net

Analytical Methodologies for Aspartylvaline Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical method that separates components within a mixture based on their differential distribution between a stationary phase and a mobile phase. advancechemjournal.com For Aspartylvaline, both high-performance liquid chromatography and gas chromatography are pivotal techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like peptides. advancechemjournal.com It employs a liquid mobile phase to transport the sample through a column packed with a solid adsorbent material (the stationary phase). wikipedia.org The separation of this compound from other components in a sample is based on its specific interactions with the stationary phase, leading to a characteristic retention time that aids in its identification and quantification. openaccessjournals.com

The versatility of HPLC allows for various modes of separation. For a dipeptide like this compound, which possesses both polar (from the aspartic acid residue) and non-polar (from the valine residue) characteristics, reversed-phase HPLC (RP-HPLC) is often the method of choice. lcms.cz In RP-HPLC, the stationary phase is non-polar, and a polar mobile phase is used. The separation is driven by hydrophobic interactions, where more non-polar compounds are retained longer on the column.

Key parameters in an HPLC analysis of this compound include:

| Parameter | Description | Relevance to this compound Analysis |

|---|---|---|

| Stationary Phase | The solid material in the column that interacts with the sample components. Common materials include silica (B1680970) gel modified with C8 or C18 alkyl chains for RP-HPLC. lcms.cz | The choice of stationary phase chemistry influences the retention and separation of this compound from other peptides and amino acids. |

| Mobile Phase | The liquid that moves the sample through the column. It is typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov | The composition and gradient of the mobile phase are optimized to achieve the best separation resolution for this compound. |

| Detector | The component that measures the eluting compounds. UV-Vis detectors are common, as the peptide bond absorbs UV light. Mass spectrometers can also be coupled with HPLC for enhanced identification. nih.gov | Provides the signal for quantification and, when coupled with MS, structural confirmation of this compound. |

HPLC is widely used in pharmaceutical quality control and phytochemical analysis, where it can be applied to separate and quantify peptides and amino acids. advancechemjournal.comtaylorfrancis.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and semi-volatile compounds. sigmaaldrich.com The sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). shimadzu.com Separation is based on the differential partitioning of compounds between the carrier gas and a stationary phase coated on the column walls. ebsco.com

Direct analysis of peptides like this compound by GC is challenging due to their low volatility and thermal instability. sigmaaldrich.com Therefore, a crucial step in GC analysis of such compounds is derivatization. This chemical modification process converts the non-volatile peptide into a more volatile and thermally stable derivative suitable for GC analysis.

Common derivatization strategies for amino acids and peptides involve esterification of the carboxyl groups and acylation of the amino groups. This reduces the polarity and increases the volatility of the molecule.

| Component | Description | Role in this compound Analysis |

|---|---|---|

| Injector | Heats the sample to vaporize it for introduction into the column. phenomenex.com | Ensures the derivatized this compound is efficiently transferred to the gaseous phase. |

| Column | A long, thin tube containing the stationary phase where separation occurs. sigmaaldrich.com | The choice of stationary phase is critical for resolving the derivatized this compound from other derivatized compounds in the mixture. |

| Detector | Measures the compounds as they elute from the column. Common detectors include the Flame Ionization Detector (FID) and Mass Spectrometer (MS). molaid.com | Provides quantitative data and, in the case of GC-MS, mass spectral information for structural confirmation. |

| Carrier Gas | An inert gas (e.g., helium, nitrogen, hydrogen) that carries the vaporized sample through the column. phenomenex.com | The flow rate of the carrier gas affects the efficiency and speed of the separation. |

Mass Spectrometry (MS) Based Approaches

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org It is an indispensable tool in modern biological and chemical research for its high sensitivity and specificity in identifying and quantifying molecules.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomics Profiling

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of MS. wikipedia.org This hybrid technique is exceptionally well-suited for the analysis of complex biological samples in the field of metabolomics, which aims to comprehensively study the small molecules (metabolites) within a biological system. lcms.cznih.gov this compound, as a dipeptide, falls within the scope of metabolomic analysis.

In an LC-MS system, the eluent from the HPLC column is directed into the ion source of the mass spectrometer, where the molecules are ionized before being analyzed. nih.gov Electrospray ionization (ESI) is a commonly used "soft" ionization technique for peptides and proteins, as it minimizes fragmentation and preserves the molecular ion. nih.gov

Metabolomics studies using LC-MS can be broadly classified into two strategies: targeted and untargeted metabolomics. mdpi.commdpi.com

Untargeted metabolomics aims to detect and measure as many metabolites as possible in a sample in an unbiased manner. creative-proteomics.comnih.gov This approach is often used in exploratory or hypothesis-generating studies to identify metabolic changes associated with a particular state or condition. nih.gov For dipeptide analysis, an untargeted approach could reveal the presence of this compound and other related peptides in a biological sample, providing a broad profile of the peptidome. acs.org Recent studies have utilized untargeted metabolomics to identify a wide range of metabolites, including dipeptides, in various biological matrices. acs.organimbiosci.org

Targeted metabolomics , on the other hand, focuses on the precise measurement and quantification of a specific, predefined set of metabolites. creative-proteomics.comnih.gov This approach offers higher sensitivity, specificity, and quantitative accuracy compared to untargeted methods. In the context of this compound research, a targeted metabolomics assay would be developed to specifically measure the concentration of this dipeptide in samples. This is achieved by optimizing the LC separation and MS detection parameters for this compound and often involves the use of stable isotope-labeled internal standards for accurate quantification.

Beyond metabolomics, LC-MS is the central technology in the fields of proteomics and peptidomics, which involve the large-scale study of proteins and peptides, respectively. agresearch.co.nz Quantitative proteomics and peptidomics aim to determine the relative or absolute abundance of proteins and peptides in a sample. researchgate.netspringernature.comnih.gov

Several quantitative strategies can be employed, including both label-free and label-based approaches. researchgate.net Label-based methods utilize isotopic labels to differentiate between samples, allowing for their multiplexed analysis and more accurate relative quantification. acs.org

The analysis of this compound can be integrated into broader peptidomic studies. For instance, a peptidomics experiment might aim to identify and quantify all endogenous dipeptides in a tissue or biofluid. In such studies, sophisticated LC-MS/MS methods are used. After the initial mass analysis (MS1), specific peptide ions, including that of this compound, are selected for fragmentation (MS2). The resulting fragment ions produce a characteristic spectrum that serves as a fingerprint for the peptide, confirming its amino acid sequence and enabling its quantification.

Application of Multi-Reaction Monitoring (MRM) Mass Spectrometry

Multi-Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly sensitive and specific targeted mass spectrometry technique used for the quantification of molecules, including peptides like this compound, within complex mixtures. proteomics.com.auwikipedia.orgmtoz-biolabs.com This method utilizes a triple quadrupole mass spectrometer, which performs two stages of mass selection to achieve exquisite selectivity and reduce background noise. proteomics.com.auspringernature.com

The process begins with the selection of a specific precursor ion (or parent ion) in the first quadrupole (Q1). For this compound, this would be its protonated molecular ion [M+H]⁺. This selected ion is then passed into the second quadrupole (Q2), which functions as a collision cell. Here, the ion is fragmented through collision-induced dissociation (CID) with an inert gas, producing a spectrum of characteristic product ions (or daughter ions). wikipedia.orgspringernature.com From this spectrum, one or more specific product ions are selected and passed through the third quadrupole (Q3) to the detector. proteomics.com.au The pair of precursor and product ion masses is referred to as a "transition." wikipedia.org

The key advantages of MRM are its high sensitivity and selectivity. mtoz-biolabs.com By monitoring only specific, predefined transitions, the instrument effectively filters out most other ions in the sample, leading to a significant improvement in the signal-to-noise ratio. proteomics.com.au This allows for the detection and accurate quantification of peptides at very low concentrations, such as the femtomole level, even in complex biological matrices like plasma or tissue extracts. proteomics.com.aumtoz-biolabs.comproteomics.com.au The ability to monitor multiple transitions simultaneously allows for the analysis of several target peptides in a single run. proteomics.com.au This targeted approach makes MRM a powerful tool for biomarker validation and quantitative proteomics. springernature.com

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Precursor Ion (Q1) | The specific ion of the target molecule selected for fragmentation. | The protonated molecular ion of this compound ([M+H]⁺). |

| Collision Cell (Q2) | Where the precursor ion is fragmented by collision with an inert gas (CID). | Generates a predictable fragmentation pattern for the this compound peptide. |

| Product Ion (Q3) | A specific fragment ion of the precursor selected for monitoring. | A characteristic fragment, such as the loss of the valine side chain or cleavage of the peptide bond, is monitored for quantification. |

| Transition | The specific precursor-product ion pair (e.g., m/z of precursor → m/z of product). | Provides high specificity, ensuring that the signal detected is unique to this compound. |

Spectroscopic and Other Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the unambiguous structural elucidation of organic molecules, including peptides such as this compound. libretexts.orgcore.ac.ukmdpi.com This powerful method provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule by exploiting the magnetic properties of atomic nuclei like ¹H and ¹³C. libretexts.orglibretexts.org

The structural confirmation of this compound involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR: The proton NMR spectrum reveals the number of chemically distinct protons and their local environment. Key information is derived from the chemical shift (δ), which indicates the electronic environment of a proton, the integration (area under the peak), which corresponds to the number of protons generating the signal, and spin-spin coupling (J-coupling), which provides information about adjacent protons. libretexts.orglibretexts.org For this compound, distinct signals would be expected for the protons on the α-carbons, β-carbons, and the side chains of both the aspartic acid and valine residues, as well as the amide (NH) proton of the peptide bond.

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound, including the carbonyl carbons of the peptide bond and carboxyl groups, will produce a distinct signal.

2D NMR Techniques: To establish the complete structure, 2D NMR experiments are crucial for determining the connectivity between atoms. core.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It helps to piece together the spin systems within the individual amino acid residues of this compound. core.ac.uk

HSQC/HMQC (Heteronuclear Single Quantum/Multiple Quantum Correlation): These experiments correlate protons directly to the carbon atoms they are attached to, providing unambiguous ¹H-¹³C one-bond connectivities. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds. core.ac.uk For this compound, HMBC is essential for confirming the peptide linkage by showing a correlation between the amide proton and the carbonyl carbon of the aspartyl residue, and/or between the α-proton of the valine residue and the same carbonyl carbon.

Together, these NMR techniques provide a comprehensive map of the molecular structure, confirming the sequence and integrity of the this compound dipeptide. core.ac.uk

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a highly efficient separation technique used for the analysis of a wide range of molecules, including peptides and their degradation products. nih.govcreative-proteomics.com The separation is performed in a narrow-bore fused-silica capillary under a high-voltage electric field. umich.edu Molecules migrate at different velocities based on their charge-to-size ratio, allowing for high-resolution separation of closely related species. nih.gov

CE methods have been specifically developed and validated for the analysis of aspartyl-containing peptides. nih.gov Research has shown that CE can effectively separate degradation products that arise from the hydrolysis of the peptide backbone or from isomerization and enantiomerization of the aspartic acid residue. nih.govnih.gov

Key aspects of CE analysis for aspartyl peptides include:

Buffer System: The choice of background electrolyte (BGE) is critical. For instance, a 50 mM sodium phosphate (B84403) buffer at pH 3.0 has been successfully used to separate multiple degradation products of aspartyl tripeptides. nih.govnih.gov

Chiral Selectors: To resolve stereoisomers (enantiomers and diastereomers), chiral selectors are often added to the buffer. Cyclodextrins, such as carboxymethyl-β-cyclodextrin, have been employed to achieve the separation of diastereomers like L-Phe-α-L-Asp-GlyOH from L-Phe-α-D-Asp-GlyOH. nih.gov

Detection: Detection is typically performed using UV absorbance. nih.gov For more definitive identification, CE can be coupled directly to a mass spectrometer (CE-MS), which provides mass information for each separated peak. nih.gov

CE is particularly advantageous for separating isomeric α- and β-aspartyl peptides, which can be challenging to resolve using other methods like HPLC, demonstrating the complementary nature of these techniques in peptide analysis. nih.gov

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) | Separation of charged substances like peptides. | creative-proteomics.com |

| Buffer | 50 mM Sodium Phosphate, pH 3.0 | Provides the medium for electrophoretic separation. | nih.govnih.gov |

| Additive for Isomer Separation | Carboxymethyl-β-cyclodextrin | Acts as a chiral selector to resolve diastereomers. | nih.gov |

| Detection | UV Absorbance or Mass Spectrometry (CE-MS) | Quantification and/or identification of separated peptides. | nih.govnih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used for identifying compounds in a mixture, monitoring reaction progress, and determining purity. umich.edukhanacademy.orgiitg.ac.in The principle of TLC is based on the differential partitioning of components between a stationary phase (a thin layer of adsorbent like silica gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or solvent mixture). iitg.ac.insavemyexams.com

In the analysis of amino acids and peptides like this compound, a polar stationary phase such as silica gel is commonly used (normal-phase TLC). khanacademy.orgiitg.ac.in

The separation process involves the following steps:

Spotting: A small spot of the sample solution containing this compound is applied to a starting line (baseline) at the bottom of the TLC plate. savemyexams.com

Development: The plate is placed in a sealed chamber containing a shallow layer of the mobile phase. The solvent moves up the plate by capillary action, carrying the sample components with it. umich.edu

Separation: Separation occurs as components travel up the plate at different rates. Compounds with a higher affinity for the stationary phase (more polar compounds in normal-phase TLC) move shorter distances, while compounds with a lower affinity (less polar compounds) travel further. khanacademy.org

Visualization: Since amino acids and peptides are typically colorless, a visualizing agent is required. Ninhydrin is commonly used, which reacts with the free amino groups of most amino acids and peptides to produce a characteristic purple or blue spot, known as Ruhemann's purple. iitg.ac.in

The position of the separated spot is characterized by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The Rf value is characteristic for a given compound in a specific solvent system and can be used for identification by comparing it to a standard. savemyexams.com

Electrophoretic and Chromatographic Systems for Peptide Separation

The separation and purification of peptides like this compound from complex mixtures, such as those resulting from chemical synthesis or biological samples, often require robust electrophoretic and chromatographic systems. nih.gov Because peptides can vary in properties such as size, charge, and polarity, a single separation technique is often insufficient. Therefore, combining different methods is a common strategy. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is considered the "gold standard" for peptide separation and purification. mdpi.com Reversed-phase HPLC (RP-HPLC) is the most widely used mode, where peptides are separated based on their hydrophobicity. A non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.govymcamerica.com

Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge at a given pH. mdpi.com It is a valuable method for charged peptides and provides an alternative separation mechanism to RP-HPLC.

These systems are fundamental in research for isolating pure this compound for structural studies or for quantifying it in various samples. ymcamerica.com

Interactions and Cellular Signaling Involving Aspartylvaline Containing Peptides

Cell Adhesion and Extracellular Matrix (ECM) Interactions

The adhesion of cells to the extracellular matrix (ECM) is a foundational process for tissue organization and function, largely mediated by the integrin family of transmembrane receptors. wikipedia.org Certain peptide sequences containing aspartylvaline are key players in this process.

The most well-characterized cell adhesion motif is the Arginine-Glycine-Aspartic acid (RGD) sequence. wikipedia.org However, the tetrapeptide Arginyl-Glycyl-Aspartyl-Valine (RGDV) is also of significant interest. ontosight.ai The RGDV sequence is recognized by integrins, which are transmembrane receptors that facilitate interactions between the cell and the ECM proteins like fibronectin and vitronectin. ontosight.ai The valine residue at the C-terminus of the core RGD motif can modify the binding affinity and specificity of the peptide for different integrin subtypes. ontosight.ai

Integrins are heterodimers composed of α and β subunits. acs.org At least eight of the 24 known integrin subtypes recognize the RGD motif, and the specific context of the surrounding amino acids, such as the valine in RGDV, influences which integrin it binds to most effectively. acs.orgmdpi.com For instance, the RGD sequence alone has a low affinity for integrin αvβ5, but the addition of certain C-terminal residues can enhance this binding. acs.org

Beyond the RGD family, other this compound-containing sequences are also involved in cell adhesion. A notable example is the Glu-Ile-Leu-Asp-Val (EILDV) sequence, derived from fibronectin, which has been shown to inhibit the adhesion and migration of B16-BL6 melanoma cells. nih.govscispace.com This indicates that motifs other than RGD utilize the this compound component for cellular recognition and interaction. nih.gov

Below is a table summarizing key integrins known to recognize RGD-containing motifs.

| Integrin Subtype | Ligand Recognition | Associated Function |

| α5β1 | Primarily binds to fibronectin via the RGD sequence. acs.org | Cell adhesion to fibronectin, cell migration. nih.gov |

| αvβ3 | Binds to a variety of ECM proteins including vitronectin, fibronectin, and osteopontin. wikipedia.orgnih.gov | Angiogenesis, cell migration, bone resorption. nih.gov |

| αvβ5 | Binds to vitronectin; binding affinity can be enhanced by sequences flanking the RGD motif. acs.org | Cell adhesion, potential role in cell culture applications for specific cell types like iPSCs. acs.org |

| αIIbβ3 | Found on platelets, it binds to fibrinogen containing the RGD sequence. acs.orgmdpi.com | Platelet aggregation and thrombosis. mdpi.com |

This table provides a summary of selected RGD-binding integrins and their functions.

The ability of this compound-containing peptides to mediate cell adhesion has been harnessed in the field of tissue engineering and biomaterials. ontosight.ai By immobilizing these peptides onto the surface of synthetic scaffolds, researchers can create environments that actively promote and guide cellular behavior. frontiersin.org

Immobilizing RGD-containing peptides onto a biomaterial surface provides specific recognition sites for cell attachment via integrin binding. frontiersin.org This functionalization has been shown to enhance cell adhesion, spreading, proliferation, and differentiation for various cell types. ontosight.ainih.gov For example, RGD-immobilized polyurethane matrices have demonstrated enhanced viability and proliferation of human umbilical vein endothelial cells (HUVECs). researchgate.net Similarly, modifying nanofiber scaffolds with RGD peptides renders the surface more hydrophilic and introduces cell recognition sites, leading to increased attachment and proliferation of H9c2 myoblast cells. frontiersin.org

The effects of these immobilized peptides can be highly specific. Studies using C2C12 myoblasts on polyelectrolyte multilayer films showed that soft films functionalized with an RGD-containing peptide were the most suitable for promoting myogenic differentiation, whereas stiffer films tended to induce cell migration and proliferation. nih.gov Furthermore, research on human mesenchymal stem cells (hMSCs) has shown that presenting RGD peptides on nanoparticle-coated hydrogels can significantly increase initial cell attachment, spreading, and the expression of osteogenic markers compared to hydrogels with randomly distributed RGD. mdpi.com

The following table summarizes findings from studies on the immobilization of RGD and related peptides.

| Study Focus | Biomaterial | Peptide | Cell Type | Observed Effects |

| Endothelial Cell Affinity | Electrospun Polyurethane | RGD | Human Umbilical Vein Endothelial Cells (HUVEC) | Enhanced cell viability and proliferation. researchgate.net |

| Myoblast Proliferation | P(3HB-co-4HB) Nanofibers | RGD | H9c2 Myoblasts | Increased cell attachment and proliferation due to enhanced hydrophilicity and cell recognition sites. frontiersin.org |

| Stem Cell Differentiation | Methacrylated Hyaluronic Acid (MeHA) Hydrogel | RGD | Human Mesenchymal Stem Cells (hMSC) | Increased initial cell attachment, spreading, and expression of osteogenic markers. mdpi.com |

| Muscle Cell Differentiation | Polyelectrolyte Multilayer Films (PLL/PGA) | RGD-containing peptide | C2C12 Myoblasts | Soft RGD-functionalized films promoted differentiation; stiff films promoted migration and proliferation. nih.gov |

This table details the outcomes of immobilizing RGD-containing peptides on various biomaterials to modulate cellular behavior.

Other Receptor-Ligand Interactions

While integrins are the primary receptors for many this compound-containing peptides, the specificity of these interactions is complex and can be influenced by the surrounding peptide sequence and the cellular context.

The interaction between a peptide and its receptor is highly specific. For this compound-containing motifs like RGDV, the valine residue and other flanking amino acids play a crucial role in determining which of the many integrin subtypes it will bind to. ontosight.ai For example, peptides containing an RGDX1X2 motif, where X1X2 represents specific amino acid pairs, can be designed to have a higher affinity for integrin αvβ5, while not affecting integrin αvβ3-mediated cell adhesion. acs.org This selectivity is critical for developing targeted therapies and biomaterials.

Beyond integrins, other receptor families, such as G-protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), are known to bind peptide ligands, mediating a vast array of cellular processes. americanpeptidesociety.orgmdpi.com While the primary role of short linear motifs like RGDV is associated with integrins, research into other this compound-containing peptides, such as the fibronectin-derived EILDV sequence, demonstrates that non-RGD motifs can also mediate specific cell-receptor interactions to inhibit processes like tumor cell adhesion and migration. nih.gov The specific receptors for the EILDV sequence on melanoma cells are a subject of ongoing investigation.

Role in Intracellular Processes (Mechanistic Studies)

The binding of an this compound-containing peptide to a receptor on the cell surface is not a passive event. It triggers a complex network of intracellular signaling pathways, a process known as "outside-in" signaling, which translates the external cue into a specific cellular response. nih.govguidetopharmacology.org

Upon binding of a ligand like RGDV, integrins cluster and recruit a host of signaling and adaptor proteins to their cytoplasmic tails, forming focal adhesions. thermofisher.com This initiates a signaling cascade that influences cell survival, proliferation, and organization of the cytoskeleton. wikipedia.org

A key early event in integrin signaling is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). thermofisher.com Activated FAK then serves as a docking site for and activates other kinases, notably from the Src family. thermofisher.com This FAK/Src complex phosphorylates numerous downstream targets, including paxillin (B1203293) and p130CAS, leading to cytoskeletal reorganization. thermofisher.com

Integrin engagement also activates other critical survival and proliferation pathways:

PI3K/Akt Pathway: Activated FAK can recruit and activate Phosphoinositide 3-kinase (PI3K), which in turn activates the protein kinase Akt (also known as Protein Kinase B). thermofisher.com The activation of the Akt pathway is a potent pro-survival signal that inhibits apoptosis (programmed cell death). nih.gov One study specifically demonstrated that RGD peptides protect hepatocytes from apoptosis by activating integrin-linked kinase (ILK), which leads to the phosphorylation and activation of Akt. nih.gov

MAPK/ERK Pathway: Integrin signaling can also trigger the Mitogen-Activated Protein Kinase (MAPK) cascade. qiagen.com This can occur through the activation of FAK, which leads to the activation of the Ras/MAPK pathway, or through other mediators like p21-activated kinase (PAK). qiagen.com The activation of the ERK (Extracellular signal-regulated kinase) branch of the MAPK pathway ultimately promotes gene expression related to cell proliferation. qiagen.com

These signaling pathways allow cells to integrate information from their surrounding matrix to make critical decisions about their fate, such as whether to grow, move, differentiate, or undergo apoptosis. wikipedia.org

Evolutionary and Comparative Biological Aspects of Aspartylvaline

Occurrence of Aspartylvaline Across Diverse Organisms

This compound (Asp-Val) is a dipeptide consisting of aspartic acid and valine. nih.gov As a product of protein metabolism, its presence has been documented in various life forms, from simple microorganisms to complex mammals. Research has identified this compound as a metabolite in both bacteria and humans.

In a metabolomic study of Escherichia coli, this compound was detected among the numerous metabolites produced by this bacterium. researchgate.net Another study focusing on human tissues found that this compound levels were lower in colorectal cancer tissues compared to the adjacent healthy mucosa, where it is considered part of the dipeptide metabolic pathway. researchgate.net

The following table summarizes the documented occurrence of this compound in different organisms based on research findings.

| Organism | Domain | Context of Occurrence | Reference |

| Homo sapiens (Human) | Eukaryota | Identified as a metabolite in the dipeptide metabolic pathway in colon tissue. | researchgate.net |

| Escherichia coli | Bacteria | Detected as a metabolite produced by the bacterium. | researchgate.net |

Conservation of Aspartyl Peptidase Activities in Microorganisms

Aspartyl peptidases, also known as aspartic proteases, are a widely distributed class of proteolytic enzymes essential for various biological processes. ebi.ac.uk These enzymes, which utilize two highly conserved aspartic acid residues in their active site for catalysis, are found across the domains of life, including in a vast array of microorganisms such as bacteria, fungi, and archaea. ebi.ac.ukwikipedia.org The conservation of these enzymatic activities highlights their fundamental evolutionary importance.

In bacteria, such as Escherichia coli, multiple peptidases with the ability to hydrolyze aspartyl peptides have been identified. ntu.ac.uk These include peptidase B and the specifically designated peptidase E, which acts on peptides with N-terminal aspartyl residues. ntu.ac.uk The presence of these enzymes suggests a conserved mechanism for processing specific peptide bonds.

Fungi, in particular, exhibit a diverse and extensively studied range of aspartyl peptidases. elsevier.es In many pathogenic fungi like Candida species and Paracoccidioides brasiliensis, secreted aspartyl proteases (Saps) are considered key virulence factors. mdpi.comnih.govmdpi.com These enzymes play crucial roles in nutrition acquisition, host tissue invasion, and evasion of the host immune system. mdpi.comnih.gov The existence of large, multigene families of Saps in fungi like Candida albicans points to an evolutionary expansion and functional diversification that allows the fungus to adapt to different host environments. nih.gov Aspartyl proteases are also found in molds like Aspergillus, Penicillium, and Rhizopus, where they are involved in processes like nutrition. doaj.org

Archaea also possess a range of aspartyl peptidases, including intramembrane aspartyl proteases (IAPs) and the thermopsin family (A5). nsf.govplos.org IAPs have been identified in metabolically diverse archaea from various extreme environments, including halophilic, methanogenic, and hyperthermophilic species. researchgate.netnih.gov Phylogenetic analysis suggests that eukaryotic IAPs may have evolved from archaeal ancestors. nsf.govresearchgate.net The thermopsin family of peptidases, which is unique to archaea, is found in hyperthermophilic and acidophilic species, indicating adaptation to extreme conditions and potential lateral gene transfer between different archaeal lineages. plos.org

The table below provides an overview of the conservation and function of aspartyl peptidase activities in various microorganisms.

| Microorganism Group | Specific Enzyme/Family Example | Key Functions | Reference |

| Bacteria | Peptidases B and E (E. coli) | Hydrolysis of aspartyl peptides. | ntu.ac.uk |

| Fungi | Secreted Aspartyl Proteases (Saps) in Candida spp., Paracoccidioides brasiliensis | Nutrition, pathogenesis, host invasion, immune evasion. | mdpi.comnih.govmdpi.comnih.gov |

| Pepsin-like enzymes in Aspergillus, Penicillium | Nutrition, industrial applications. | doaj.org | |

| Archaea | Intramembrane Aspartyl Proteases (IAPs) | Putative role in nutrient scavenging and protein secretion. | nsf.govresearchgate.net |

| Thermopsin (Family A5) | Proteolysis in hyperthermophilic and acidophilic conditions. | plos.org |

Q & A

Q. What are the primary analytical techniques for confirming the structural identity of aspartylvaline?

this compound’s structural confirmation requires a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve stereochemistry and backbone connectivity, focusing on coupling constants for diastereomer differentiation .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular mass (CHNO; average mass 417.463) and isotopic patterns .

- Chromatography : Reverse-phase HPLC with UV/vis detection confirms purity and distinguishes between α/β aspartyl isomers .

Q. What synthetic protocols are recommended for this compound preparation?

this compound synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods:

- SPPS : Use Fmoc/t-Bu protection strategies with HBTU/HOBt activation. Monitor coupling efficiency via Kaiser tests .

- Solution-phase : Optimize aspartimide formation risks by controlling pH (<6) and temperature (0–4°C) during aspartyl coupling steps .

- Purification : Use preparative HPLC with C18 columns and gradient elution (0.1% TFA in HO/MeCN) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from variability in experimental design or analytical validation:

- Systematic Review : Conduct meta-analyses to identify trends across studies, prioritizing those adhering to NIH preclinical guidelines (e.g., rigor in cell line authentication, dosage consistency) .

- Replication Studies : Reproduce assays under standardized conditions (e.g., in vitro cell viability assays using MTT/WST-1 protocols with triplicate technical/biological replicates) .

- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., solvent effects, endotoxin levels) .

Q. What methodologies are optimal for studying this compound’s stability under physiological conditions?

Stability assays require physiomimetic conditions and multi-modal analysis:

- Degradation Kinetics : Incubate this compound in PBS (pH 7.4, 37°C) and quantify degradation products via LC-MS/MS at timed intervals .

- Secondary Structure Monitoring : Use circular dichroism (CD) spectroscopy to track conformational changes in aqueous vs. lipid-rich environments .

- Accelerated Stability Testing : Apply Arrhenius modeling to predict shelf-life under stress conditions (e.g., elevated temperature, oxidative stress) .

Q. How should researchers validate this compound’s interaction with biological targets (e.g., enzymes, receptors)?

Employ orthogonal binding and functional assays:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) using immobilized target proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding interactions .

- Functional Assays : Pair SPR/ITC with cell-based assays (e.g., cAMP/GTPγS binding for GPCR targets) to confirm activity .

Methodological Best Practices

Q. What statistical frameworks are critical for analyzing this compound’s dose-response relationships?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to derive EC/IC values .

- Error Propagation : Account for variability in triplicate measurements using standard error propagation formulas .

- Outlier Detection : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous data points .

Q. How can computational modeling enhance this compound research?

- Molecular Dynamics (MD) Simulations : Simulate this compound’s conformational flexibility in explicit solvent models (e.g., TIP3P water) using AMBER or GROMACS .

- Docking Studies : Predict binding poses with AutoDock Vina, validated by mutagenesis data .

- QM/MM Calculations : Investigate reaction mechanisms (e.g., enzymatic cleavage) at the electronic level .

Data Reporting Standards

Q. What metadata is essential for reproducible this compound research?

Include:

- Synthetic Details : Protection schemes, coupling reagents, purification gradients .

- Analytical Parameters : NMR frequencies, MS ionization modes, HPLC column specifications .

- Biological Assays : Cell line origins, passage numbers, assay controls .

Q. How should researchers address variability in spectroscopic data across laboratories?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products